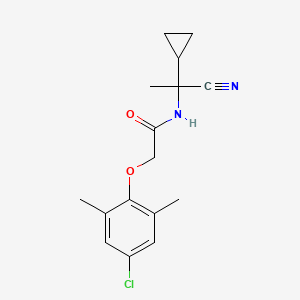![molecular formula C11H11ClF5N B2826348 [3-(2,2-Difluorocyclopropyl)-5-(trifluoromethyl)phenyl]methanamine;hydrochloride CAS No. 2416233-96-8](/img/structure/B2826348.png)
[3-(2,2-Difluorocyclopropyl)-5-(trifluoromethyl)phenyl]methanamine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[3-(2,2-Difluorocyclopropyl)-5-(trifluoromethyl)phenyl]methanamine;hydrochloride” is a chemical compound with the CAS Number: 2416233-96-8 . It has a molecular weight of 287.66 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is (3-(2,2-difluorocyclopropyl)-5-(trifluoromethyl)phenyl)methanamine hydrochloride . The InChI code for this compound is 1S/C11H10F5N.ClH/c12-10(13)4-9(10)7-1-6(5-17)2-8(3-7)11(14,15)16;/h1-3,9H,4-5,17H2;1H .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 287.66 .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Novel Polyimides
In the realm of scientific research, the compound [3-(2,2-Difluorocyclopropyl)-5-(trifluoromethyl)phenyl]methanamine;hydrochloride has been explored for various applications. One notable study involves the synthesis of a novel fluorinated aromatic diamine monomer, leading to the creation of new fluorine-containing polyimides. These polyimides exhibit excellent solubility in polar organic solvents and possess commendable thermal stability and mechanical properties, showcasing their potential in high-performance material applications (Yin et al., 2005).
Synthesis of Tetrahydro-β-carbolines
Another research avenue involves the synthesis of 1,2,3,4-tetrahydro-β-carbolines, achieved through the reaction of trifluoroacetic acid with enamines derived from tryptamine or tryptophan. This process leads to either cyclization to the corresponding β-carboline derivative or acidolysis to regenerate the parent amine, depending on the substitution pattern. This synthesis pathway underscores the compound's role in the formation of complex organic structures, contributing to the field of organic chemistry and potentially pharmacology (Kirkpatrick & MacLaren, 1983).
Preparation and Reaction of Cyclopropenone Oximes
Furthermore, the compound has been involved in the preparation and reaction of cyclopropenone oximes. Specifically, 2,3-diphenyl-, 2-methyl-3-phenyl-, and 2-methyl-3-(4-methylphenyl)cyclopropenone oxime hydrochlorides were prepared and reacted with alkyl and aryl isocyanates. This led to the formation of 1:2 addition products 4,6-diazaspiro[2.3]hexenones, illustrating the compound's utility in complex organic synthesis and the generation of novel organic structures (Yoshida et al., 1988).
Neurokinin-1 Receptor Antagonism
Moreover, a particular derivative of the compound, 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride, has been identified as a high-affinity, orally active h-NK(1) receptor antagonist with significant solubility in water. This derivative shows promise in pre-clinical tests relevant to clinical efficacy in emesis and depression, indicating the therapeutic potential of the compound's derivatives (Harrison et al., 2001).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of EN300-26675051 is currently unknown. The compound is a derivative of difluorocyclopropane , which is known to have various applications in medicine, agriculture, and materials sciences . .
Mode of Action
It’s known that difluorocyclopropane derivatives can participate in synthetically useful reactions due to the presence of both ring strain and the gem-dihalomethylene fragment . This suggests that EN300-26675051 might interact with its targets through similar mechanisms.
Biochemical Pathways
Difluorocyclopropane derivatives, from which en300-26675051 is derived, are known to be biologically active and can affect various biochemical pathways .
Result of Action
Given that difluorocyclopropane derivatives can participate in synthetically useful reactions , it’s plausible that EN300-26675051 could induce significant molecular and cellular changes.
Eigenschaften
IUPAC Name |
[3-(2,2-difluorocyclopropyl)-5-(trifluoromethyl)phenyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F5N.ClH/c12-10(13)4-9(10)7-1-6(5-17)2-8(3-7)11(14,15)16;/h1-3,9H,4-5,17H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJHMVTAWUJSEBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)C2=CC(=CC(=C2)CN)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClF5N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-((1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)benzonitrile](/img/structure/B2826271.png)



![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(dimethylamino)ethyl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B2826277.png)

![3,4-Dihydropyrido[2,1-c][1,2,4]thiadiazine-9-carboxylic acid 2,2-dioxide](/img/structure/B2826280.png)

![3-(2-chloro-6-fluorobenzyl)-6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2826284.png)
![1-benzyl-9-methyl-4-oxo-N-(pyridin-3-yl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2826285.png)
